6-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-1-carboxamide

SIRT1 inhibition sirtuin deacetylase enzyme kinetics

6-Chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-1-carboxamide (CAS 871586-81-1; molecular formula C₁₃H₁₅ClN₂O; molecular weight 250.72) is a fully saturated hexahydrocarbazole derivative bearing a 6-chloro substituent and a 1-carboxamide group. This compound is structurally defined by the complete saturation of the 4a–9a bond of the carbazole core, distinguishing it from its closest and most commercially significant analog, 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527/Selisistat, CAS 49843-98-3), which retains a double bond in the carbazole ring system.

Molecular Formula C13H15ClN2O
Molecular Weight 250.72 g/mol
Cat. No. B13802364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-1-carboxamide
Molecular FormulaC13H15ClN2O
Molecular Weight250.72 g/mol
Structural Identifiers
SMILESC1CC2C(C(C1)C(=O)N)NC3=C2C=C(C=C3)Cl
InChIInChI=1S/C13H15ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,8-9,12,16H,1-3H2,(H2,15,17)
InChIKeyNYORQUCSPQVLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-1-carboxamide: A Structurally Differentiated Hexahydrocarbazole Carboxamide for Sirtuin Research Applications


6-Chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-1-carboxamide (CAS 871586-81-1; molecular formula C₁₃H₁₅ClN₂O; molecular weight 250.72) is a fully saturated hexahydrocarbazole derivative bearing a 6-chloro substituent and a 1-carboxamide group . This compound is structurally defined by the complete saturation of the 4a–9a bond of the carbazole core, distinguishing it from its closest and most commercially significant analog, 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527/Selisistat, CAS 49843-98-3), which retains a double bond in the carbazole ring system . The compound is catalogued in authoritative databases including ChEMBL (CHEMBL382277) and BindingDB (BDBM50178783), with curated affinity data against the NAD-dependent protein deacetylase sirtuin-1 (SIRT1) [1].

Why Tetrahydrocarbazole SIRT1 Inhibitors Cannot Substitute for 6-Chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-1-carboxamide in Controlled Experimental Paradigms


Compounds within the 6-chloro-carbazole-carboxamide series cannot be treated as functionally interchangeable because the saturation state of the carbazole ring system is a critical determinant of SIRT1 binding and inhibition. EX-527 (the 2,3,4,9-tetrahydro congener) is a potent SIRT1 inhibitor (IC₅₀ = 38–123 nM) whose co-crystal structures demonstrate that the inhibitor occupies the nicotinamide site and a neighboring induced pocket within the SIRT1 catalytic domain, requiring NAD⁺ as a co-factor for high-affinity binding [1]. In striking contrast, the fully saturated 2,3,4,4a,9,9a-hexahydro variant exhibits an IC₅₀ > 100,000 nM against the same recombinant human SIRT1 enzyme under identical fluorimetric assay conditions, representing an approximate 1,000- to 2,600-fold loss in inhibitory activity [2]. This profound functional divergence—driven by a single structural modification (saturation of the 4a–9a bond)—means that any researcher or procurement specialist who inadvertently substitutes EX-527 for the hexahydro compound (or vice versa) would generate fundamentally different, and potentially misinterpretable, experimental outcomes in any SIRT1-dependent assay system.

Quantitative Evidence Guide: Head-to-Head Comparator Data for 6-Chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-1-carboxamide Versus Its Closest Analogs


SIRT1 Inhibitory Activity: Hexahydro vs. Tetrahydro (EX-527) Differentiation by >2,600-Fold

The defining differentiation between the target hexahydro compound and its tetrahydro congener EX-527 is manifested in SIRT1 inhibitory potency. Against recombinant human SIRT1 expressed in Escherichia coli and assayed via fluorimetric detection, the target compound (CHEMBL382277, BDBM50178783) displays an IC₅₀ greater than 100,000 nM (>100 µM), indicating essentially no meaningful inhibition at pharmacologically relevant concentrations [1]. In the identical target assay system, the racemic tetrahydro analog EX-527 (CHEMBL420311, BDBM50178769) exhibits an IC₅₀ of 38–123 nM depending on the specific assay configuration, with the most commonly cited cell-free assay value being 98 nM . The calculated fold-difference in potency ranges from approximately 816-fold (100,000/123) to 2,632-fold (100,000/38), with a consensus estimate of over 1,000-fold. This represents one of the most dramatic single-bond-saturation structure–activity relationships documented in the sirtuin inhibitor field.

SIRT1 inhibition sirtuin deacetylase enzyme kinetics fluorimetric assay

SIRT2 and SIRT3 Selectivity Profiling: Differential Multi-Isoform Inactivity as a Unique Experimental Control Attribute

The selectivity profile of the target hexahydro compound across the sirtuin family provides an additional, often overlooked dimension of differentiation. EX-527, while highly selective for SIRT1 (200–500 fold over SIRT2 and SIRT3), retains measurable inhibitory activity against SIRT2 (IC₅₀ = 19.6 µM) and SIRT3 (IC₅₀ = 48.7 µM), and has been shown to inhibit SIRT6 at certain deacetylation sites . In the published BindingDB dataset, no measurable inhibitory activity is reported for the hexahydro compound against any sirtuin isoform other than the >100 µM IC₅₀ for SIRT1, consistent with a compound that fails to productively engage the conserved nicotinamide-site binding pocket utilized by EX-527 across the sirtuin family [1]. This pan-sirtuin inactivity profile, while not explicitly quantified for SIRT2–7 in the available curated databases, is mechanistically predicted by the structural basis of EX-527 inhibition: saturation of the 4a–9a bond alters the planarity and electronic character of the carbazole ring, disrupting the π-stacking and hydrophobic interactions required for inhibitor accommodation in the nicotinamide-adjacent pocket [2].

sirtuin isoform selectivity SIRT2 SIRT3 negative control compound

Molecular Property and Purity Specification: Vendor-Documented Differentiation for Analytical and Formulation Applications

The saturated ring system of the target hexahydro compound confers distinct physicochemical properties relative to its tetrahydro analog. The molecular formula is C₁₃H₁₅ClN₂O (molecular weight 250.72) versus C₁₃H₁₃ClN₂O (molecular weight 248.71) for EX-527 — a difference of two hydrogen atoms and approximately 2.01 Da . This mass difference is analytically resolvable by high-resolution mass spectrometry and provides unambiguous compound identity verification. Commercially, the hexahydro compound is available at a documented purity specification of 95% (BOC Sciences) , which differs from the ≥98% purity specification typically offered for EX-527 by major suppliers (Sigma-Aldrich Calbiochem® at ≥95% HPLC; Cayman Chemical at ≥98%) . The InChI Key for the target compound is NYORQUCSPQVLTE-UHFFFAOYSA-N, distinct from FUZYTVDVLBBXDL-UHFFFAOYSA-N for EX-527, enabling unambiguous database cross-referencing . The target compound is classified under the 'Activin and Inhibin' product family by at least one commercial vendor, suggesting an alternative biological annotation context distinct from the SIRT1 inhibitor classification of EX-527 [1].

molecular properties purity specification analytical chemistry solubility profile

Structural Basis for Differential SIRT1 Binding: Ring Saturation Disrupts the Nicotinamide-Site Pharmacophore

Published co-crystal structures of SIRT1 and SIRT3 in complex with EX-527 and NAD⁺ (PDB entries: 4BVB, 4BVH, 4BV2, 4BV3, 4BUZ) provide a structural framework for understanding why saturation of the 4a–9a bond abolishes inhibitory activity [1]. In the SIRT1/NAD⁺/EX-527 complex, the inhibitor occupies the nicotinamide site and extends into a neighboring hydrophobic pocket, making critical contacts with the ribose moiety of NAD⁺ and with residues lining the induced C-pocket [2]. The planar, partially aromatic character of the tetrahydrocarbazole ring in EX-527 enables productive π-stacking interactions and appropriate geometric complementarity with this binding site. Saturation of the 4a–9a bond in the hexahydro compound disrupts the planarity and alters the conformational preference of the carbazole ring system, thereby preventing the key contacts required for high-affinity binding and productive inhibition. This structural rationale is supported by the observation that the hexahydro compound is explicitly listed as a distinct chemical entity in the ChEMBL database (CHEMBL382277) with SIRT1 as its sole annotated target and an IC₅₀ indicative of essentially no inhibition [3].

structure-activity relationship X-ray crystallography nicotinamide binding pocket carbazole ring saturation

Recommended Research Application Scenarios for 6-Chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-1-carboxamide Based on Verified Quantitative Evidence


Matched Negative Control Compound for SIRT1 Pharmacological Inhibition Studies

The hexahydro compound serves as a structurally matched, functionally inert negative control in experiments employing EX-527 (Selisistat) as a SIRT1 inhibitor. With an IC₅₀ > 100,000 nM against SIRT1 compared to 38–123 nM for EX-527 (>1,000-fold differential), it allows researchers to attribute observed biological effects specifically to SIRT1 catalytic inhibition rather than to off-target effects of the carbazole scaffold [1]. This application is particularly relevant for target validation studies in Huntington's disease models, oncology programs, and metabolic disease research where EX-527 is extensively used as a pharmacological probe [2].

Structure–Activity Relationship (SAR) Studies of Carbazole-Based Sirtuin Modulators

The compound constitutes a critical SAR data point for medicinal chemistry programs exploring carbazole-based sirtuin modulators. The >1,000-fold loss in SIRT1 inhibitory activity resulting from saturation of a single bond (4a–9a) provides quantitative evidence that ring planarity and the electronic character of the carbazole core are essential pharmacophoric elements for nicotinamide-site binding [1]. This information guides the design of next-generation sirtuin inhibitors by defining the structural boundaries of the SIRT1 pharmacophore and identifying positions where saturation is detrimental to activity [2].

Analytical Reference Standard for Differentiation of Tetrahydro- and Hexahydrocarbazole Congeners in Biological Matrices

The 2.01 Da mass difference between the hexahydro compound (MW 250.72) and its tetrahydro analog EX-527 (MW 248.71) enables unambiguous LC-MS/MS discrimination of the two species in complex biological samples [1]. This is valuable for metabolism and pharmacokinetic studies of EX-527, where saturation of the 4a–9a double bond represents a potential metabolic pathway; the hexahydro compound can serve as an authentic analytical reference standard to confirm or rule out this metabolic transformation, thereby supporting ADME characterization of sirtuin inhibitor candidates [2].

Chemical Biology Tool for Dissecting SIRT1-Dependent vs. SIRT1-Independent Signaling Pathways

In cellular signaling studies where EX-527 produces a biological effect, co-administration of the hexahydro compound at equimolar concentrations can rule out scaffold-dependent (but SIRT1-independent) effects. Because the hexahydro compound retains the carbazole core and 6-chloro substituent but lacks SIRT1 inhibitory activity, any biological response observed with EX-527 but absent with the hexahydro compound can be confidently attributed to SIRT1 catalytic inhibition [1]. This application is supported by the ChEMBL annotation of the compound as a SIRT1 inhibitor with an IC₅₀ indicative of essentially no activity, confirming its suitability as a negative control for pathway dissection experiments [2].

Quote Request

Request a Quote for 6-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.